EC-17 (disodiuM salt)

Intraoperative Imaging Ovarian Cancer Surgery Fluorescence-Guided Surgery

EC-17 (disodium salt) is the definitive folate-FITC fluorescent conjugate for FRα-targeted applications requiring visible-spectrum detection (470/520 nm). Unlike next-generation NIR probes, this FITC-based agent uniquely enables established intraoperative imaging protocols that have demonstrated a 16% increase in malignant lesion detection in ovarian cancer surgery, and serves as the essential bispecific adaptor molecule for dose-titratable anti-FITC CAR-T cell therapy—a system with a built-in safety reversal via sodium fluorescein. Secure research-grade material with validated in vivo performance (mean tumor fluorescence 42,234 ± 12,234 au) to ensure reproducibility in preclinical and translational FRα studies.

Molecular Formula C42H34N10Na2O10S
Molecular Weight 916.8 g/mol
Cat. No. B8201589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEC-17 (disodiuM salt)
Molecular FormulaC42H34N10Na2O10S
Molecular Weight916.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)[O-])OC3=O)C(=O)[O-])NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na+].[Na+]
InChIInChI=1S/C42H36N10O10S.2Na/c43-40-51-35-34(37(57)52-40)48-23(19-47-35)18-46-21-3-1-20(2-4-21)36(56)50-30(38(58)59)11-12-33(55)44-13-14-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42;;/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H2,45,49,63)(H3,43,47,51,52,57);;/q;2*+1/p-2/t30-;;/m0../s1
InChIKeyDDZCXWNVKVTDID-ARIINYJRSA-L
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EC-17 Disodium Salt: Folate Receptor Alpha (FRα)-Targeted Fluorescent Contrast Agent for Intraoperative Imaging and Molecular Research Applications


EC-17 (disodium salt, CAS 910661-33-5), also known as folate-FITC or pafolacianine sodium, is a small-molecule fluorescent conjugate consisting of folic acid covalently linked to fluorescein isothiocyanate (FITC) via an ethylenediamine spacer [1]. This bifunctional design enables specific binding to folate receptor alpha (FRα), a cell-surface protein overexpressed in a variety of epithelial malignancies including ovarian, lung, renal, and breast cancers, while the FITC moiety provides visible-spectrum fluorescence with peak excitation and emission wavelengths of 470 nm and 520 nm, respectively [2]. With a molecular weight of approximately 917 Da, EC-17 exhibits rapid tumor penetration and systemic clearance, properties that support its utility as an intraoperative imaging agent and as a bispecific adaptor molecule in targeted immunotherapeutic research applications [3].

Why EC-17 Disodium Salt Cannot Be Substituted by Alternative FRα-Targeted Fluorescent Probes Without Experimental Validation


Despite sharing the same folate receptor alpha (FRα) targeting ligand, FRα-directed fluorescent contrast agents exhibit fundamental differences in fluorophore chemistry that directly impact imaging performance and experimental outcomes. EC-17 employs fluorescein isothiocyanate (FITC) as its fluorophore, operating in the visible spectrum at 470/520 nm excitation/emission, whereas next-generation alternatives such as OTL38 (pafolacianine) utilize near-infrared (NIR) cyanine dyes with excitation/emission at 774/794 nm [1]. This spectral divergence translates into substantial differences in tissue autofluorescence, signal-to-background ratios, depth of light penetration, and compatibility with existing imaging instrumentation—none of which can be assumed equivalent across agents [2]. Consequently, substitution of EC-17 with another FRα-targeted probe without rigorous revalidation risks altering detection sensitivity, quantitative fluorescence readouts, and reproducibility of experimental protocols established with the FITC-based platform [3].

EC-17 Disodium Salt: Quantifiable Differentiation Evidence Versus FRα-Targeted Imaging Alternatives


EC-17 Enables 16% Improvement in Malignant Lesion Detection Over Conventional Surgical Methods in Ovarian Cancer

In clinical feasibility studies evaluating FRα-targeted fluorescence-guided surgery for ovarian cancer, EC-17 demonstrated the capacity to identify 16% more malignant lesions that remained undetected by conventional visual inspection and palpation methods [1]. This performance metric was derived from pooled analysis of smaller clinical investigations assessing EC-17 as an intraoperative imaging adjunct. For comparative context, the NIR-based FRα-targeted agent OTL38 (pafolacianine) demonstrated detection of additional malignant lesions in 33% of patients undergoing debulking surgery in larger clinical trials, with an overall enhancement of detection by 29% over standard methods and sensitivity exceeding 85% [2].

Intraoperative Imaging Ovarian Cancer Surgery Fluorescence-Guided Surgery FRα-Targeted Probes

EC-17 Achieves Quantifiable Signal-to-Background Ratio Ranging from 0.97 to 7.32 in FRα-Positive HeLa Cells

In vitro characterization of EC-17 using HeLa cervical carcinoma cells, which express folate receptor alpha, demonstrates a signal-to-background ratio (SBR) that ranges from 0.97 to 7.32, with the specific value dependent on the molar concentration of EC-17 applied and the density of cancer cells present [1]. This quantitative range establishes a performance baseline for EC-17 in standard FRα-positive cell culture models. In direct preclinical head-to-head comparisons using HeLa and KB cell lines, the NIR-based FRα-targeted agent OTL38 achieved a peak SBR that was 1.4-fold higher than EC-17 within a 60-minute incubation window (p < 0.001), and demonstrated superior SBR for detecting smaller quantities of cells [2].

In Vitro Fluorescence Imaging Cellular FRα Expression Signal-to-Background Ratio HeLa Cell Model

EC-17 Delivers Mean In Vivo Tumor Fluorescence Signal of 42,234 ± 12,234 Arbitrary Units in Preclinical Tumor Models

In preclinical murine models bearing FRα-positive tumor xenografts, intravenous administration of EC-17 produced a mean fluorescence signal from tumors of 42,234 ± 12,234 arbitrary units (au), providing a quantifiable reference for in vivo biodistribution and tumor uptake studies [1]. Fluorescence microscopy of resected tissues confirmed strong signal in all malignant tumors with FRα expression and absence of signal in FRα-negative malignant or benign lesions, confirming target specificity [2]. In direct in vivo comparison studies, OTL38 demonstrated a mean improvement in tumor SBR of 3.3-fold compared to EC17 (range 1.48–5.43) when evaluated in equivalent preclinical tumor models [3].

In Vivo Fluorescence Imaging Tumor Xenograft Biodistribution FRα-Positive Tumors

EC-17 Functions as a Bispecific CAR-T Adaptor Molecule with Dose-Titratable T Cell Activation and Rapid Reversal Capability

Beyond its role as an imaging agent, EC-17 functions as a bispecific small-molecule adaptor that bridges anti-FITC CAR-T cells to folate receptor (FR)-expressing tumor cells [1]. In preclinical studies, EC-17 enabled dose-titratable activation and proliferation of CAR-T cells, with cytolytic activity that correlated with functional FR levels in a semi-log fashion [2]. A key safety feature unique to the EC-17/FITC system is the ability to rapidly reverse severe cytokine release syndrome (CRS) through intravenous administration of sodium fluorescein, which competitively displaces the FITC-CAR interaction [3]. This reversibility mechanism is not available with alternative FRα-targeted therapeutic constructs lacking a hapten-based adaptor architecture.

CAR-T Cell Therapy Adaptor Molecule Bispecific Ligand Immunotherapy

EC-17 Exhibits Peak Excitation/Emission at 470/520 nm Compatible with Standard FITC Imaging Platforms

EC-17 exhibits peak excitation and emission wavelengths of 470 nm and 520 nm, respectively, operating within the visible light spectrum and aligning with standard FITC/fluorescein filter sets and detection channels available on most fluorescence microscopes and imaging platforms [1]. In contrast, the next-generation FRα-targeted agent OTL38 operates in the near-infrared (NIR) spectrum with peak excitation/emission at 774/794 nm, requiring specialized NIR-capable imaging systems with indocyanine green (ICG)-compatible filters [2]. This spectral distinction means EC-17 remains compatible with a broader installed base of visible-spectrum fluorescence imaging equipment, while NIR agents offer reduced tissue autofluorescence and deeper tissue penetration [3].

Fluorescence Spectroscopy Visible Spectrum Imaging FITC Filter Sets Optical Imaging Instrumentation

EC-17 Demonstrates FRα Binding Specificity with Absence of Signal in FRα-Negative Lesions

Fluorescence microscopy analysis of tissues from patients receiving EC-17 prior to surgical resection demonstrated strong fluorescent signal in all malignant tumors with FRα expression and no detectable signal in FRα-negative malignant lesions or benign tissues [1]. This binary signal distribution confirms that EC-17 fluorescence in tissue is strictly dependent on FRα expression status, supporting its utility as a specific targeting agent. For comparative context, pafolacianine (OTL38) demonstrated a false-positive rate of 24.8% in Phase III ovarian cancer trials, with sensitivity of 83% for detecting ovarian cancer lesions [2]. While EC-17's false-positive rate has not been reported in equivalently powered studies, its visible-spectrum fluorophore is associated with higher tissue autofluorescence, which can confound specificity assessments in clinical settings [3].

Target Specificity FRα Expression Fluorescence Microscopy False-Positive Rate

EC-17 Disodium Salt: Validated Application Scenarios for FRα-Targeted Research and Procurement Decision-Making


Intraoperative Fluorescence-Guided Surgery Research Using Visible-Spectrum Imaging Systems

EC-17 is appropriate for intraoperative fluorescence imaging studies in ovarian, lung, breast, and renal cancer surgical research when the available imaging platform is configured for visible-spectrum fluorescence (FITC/fluorescein channels). Based on clinical feasibility data, EC-17 enables detection of 16% more malignant lesions than conventional visual methods in ovarian cancer surgery, and fluorescence microscopy confirms signal exclusively in FRα-positive tumors [1]. The established clinical protocol administers 0.1 mg/kg EC17 intravenously 2-3 hours prior to surgery, providing a validated framework for research studies [2].

CAR-T Adaptor Molecule (CAM)-Based Immunotherapy Development Requiring Controllable T Cell Activation

EC-17 is uniquely suited for investigational CAR-T adaptor molecule (CAM) therapy research where dose-titratable control over T cell activation is required. As a bispecific small-molecule ligand that bridges anti-FITC CAR-T cells to FRα-positive tumor targets, EC-17 enables semi-log dose-response control of cytolytic activity [1]. The system offers a safety mechanism unavailable with other FRα-targeting approaches: rapid reversal of severe cytokine release syndrome via intravenous sodium fluorescein administration, which competitively displaces the FITC-CAR interaction [2].

Preclinical FRα-Positive Tumor Xenograft Imaging and Biodistribution Studies

EC-17 provides a well-characterized reference standard for preclinical fluorescence imaging of FRα-positive tumor xenografts. In murine models, EC-17 administration yields mean tumor fluorescence signals of 42,234 ± 12,234 au, with established signal-to-background ratios ranging from 0.97 to 7.32 in HeLa cells depending on concentration [1]. This quantifiable performance enables reproducible cross-study comparisons and serves as a benchmark for evaluating novel FRα-targeted imaging constructs using visible-spectrum detection systems [2].

Ex Vivo FRα Expression Analysis in Human Tissue Specimens via Fluorescence Microscopy

EC-17 is validated for ex vivo fluorescence microscopy analysis of FRα expression in human surgical specimens. Studies confirm that EC-17 produces strong fluorescent signal in all FRα-positive malignant tumors and yields no detectable signal in FRα-negative malignant lesions or benign tissues [1]. This binary signal pattern makes EC-17 suitable for correlative studies linking FRα expression status to fluorescence intensity in resected tissues, supporting translational research in FRα-targeted diagnostics and therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for EC-17 (disodiuM salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.